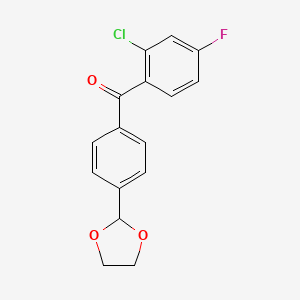

2-Cloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is an organic compound that belongs to the class of benzophenones It is characterized by the presence of a chloro group, a fluorine atom, and a 1,3-dioxolane ring attached to the benzophenone core

Aplicaciones Científicas De Investigación

2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

Pharmaceutical Research: It is investigated for its potential biological activities and as a precursor for drug development.

Chemical Sensors: The compound’s unique structure makes it suitable for use in chemical sensors and detection systems.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 1,3-dioxolane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

Substitution Reactions: The chloro and fluorine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Oxidation and Reduction: The benzophenone core can participate in redox reactions, leading to the formation of various derivatives.

Cyclization Reactions: The 1,3-dioxolane ring can be involved in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions include substituted benzophenones, reduced benzophenone derivatives, and cyclized compounds with varying ring sizes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone involves its interaction with various molecular targets. The chloro and fluorine atoms can form strong interactions with biological molecules, affecting their function. The 1,3-dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity. These interactions can modulate pathways involved in cellular processes, leading to the observed effects.

Comparación Con Compuestos Similares

- 2-Chloro-4-(1,3-dioxolan-2-yl)phenol

- 2-Chloro-4-(1,3-dioxolan-2-yl)pyridine

- 2-Chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]acetamide

Comparison: Compared to these similar compounds, 2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is unique due to the presence of both chloro and fluorine atoms on the benzophenone core. This dual substitution enhances its reactivity and potential for forming diverse derivatives. Additionally, the 1,3-dioxolane ring provides structural rigidity and stability, making it a valuable compound for various applications.

Actividad Biológica

2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone, a compound with the molecular formula C16H12ClF O3 and CAS number 898760-60-6, is a benzophenone derivative that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The structure of 2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone can be characterized as follows:

- Molecular Weight : 304.72 g/mol

- Melting Point : Not extensively documented; however, related compounds suggest a moderate melting point range.

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Biological Activity Overview

The biological activity of 2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone has been primarily investigated in the context of its potential as an antitumor agent and its interactions with various biological targets.

Antitumor Activity

Research indicates that benzophenone derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds structurally related to 2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone can induce apoptosis in cancer cells through various pathways:

- Mechanism of Action : The compound may exert its effects by inhibiting cell proliferation and inducing apoptosis via the mitochondrial pathway. This is often mediated by the activation of caspases and the release of cytochrome c from mitochondria into the cytosol.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value in the low micromolar range. The mechanism was attributed to cell cycle arrest at the G2/M phase.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor volume compared to control groups. Histological examinations revealed increased apoptosis rates in tumor tissues.

Structure-Activity Relationship (SAR)

The biological activity of benzophenone derivatives often correlates with their structural features. In particular:

- The presence of halogen substituents (like chlorine and fluorine) enhances lipophilicity and receptor binding affinity.

- The dioxolane moiety may contribute to increased metabolic stability and improved pharmacokinetic properties.

Table of Biological Activities

Propiedades

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-14-9-12(18)5-6-13(14)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMYAVXVDYPZKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645129 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-60-6 |

Source

|

| Record name | (2-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.